molecular formula C13H14N2O2S B3084523 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid CAS No. 1142213-04-4

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

Cat. No.: B3084523
CAS No.: 1142213-04-4
M. Wt: 262.33 g/mol
InChI Key: LBSMONQZYUAFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies

  • A study investigated the metabolism of a new herbicide, pyribenzoxim, in rats, identifying various metabolites through LC/MS and GC/MS techniques. This research highlights the use of advanced analytical methods to understand the metabolic pathways of synthetic compounds, which could be applicable to studying the metabolism of "4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid" in biological systems (Liu et al., 2005).

Chelation and Metal Intoxication

  • Research on mercaptoacrylic acids as antidotes for lead and nickel toxicity in rats suggests that compounds containing mercapto groups can effectively chelate heavy metals, enhancing their excretion and mitigating toxic effects. This implies potential research applications of mercapto-containing compounds like "this compound" in developing treatments for metal intoxication (Sharma et al., 1987).

Pharmacological Applications

  • The synthesis and pharmacological evaluation of certain pyrimidine derivatives for their cardiotonic activity demonstrate the potential of pyrimidine-based compounds in drug development, particularly for cardiovascular diseases. This suggests that "this compound" could have research applications in developing new therapeutics for heart conditions (Dorigo et al., 1996).

Anti-Inflammatory and Analgesic Research

  • A study on the evaluation of analgesic and antiplatelet activity of a related compound suggests the potential of benzoic acid derivatives in developing medications for pain relief and cardiovascular protection. This indicates possible research avenues for "this compound" in these areas (Caroline et al., 2019).

Properties

IUPAC Name

4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-13(2)7-8-15(12(18)14-13)10-5-3-9(4-6-10)11(16)17/h3-8H,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSMONQZYUAFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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